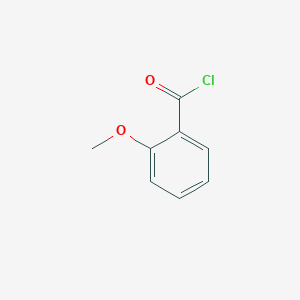

2-Methoxybenzoyl chloride

Cat. No. B140881

Key on ui cas rn:

21615-34-9

M. Wt: 170.59 g/mol

InChI Key: RZNHSEZOLFEFGB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04590196

Procedure details

O-Anisic acid (0.38 mol) was suspended in 60 mL CHCl3 and 3 drops DMF. A single volume of SOCl2 (4 mole equiv.) was added at room temperature with vigorous reaction and the reaction was then refluxed. The reaction was monitored by IR for disappearance of the carboxylic acid carbonyl stretch at 1740 cm-1 and appearance of the acyl carbonyl stretch at 1780 cm-1. The reaction was judged complete after 24 hours. The solvent and excess reagent were removed via vacuum distillation (86 mmHg) affording the crude o-anisoyl chloride in >95% yield as an oil. The acid chloride was cooled, diluted with 50 mL CHCl3 and added dropwise to a chilled (ice/H2O) solution of TEA and t-butylamine (1.2 mole equiv. each) in 100 mL CHCl3. Once addition was complete, the cooling bath was removed and the mixture stood at ambient temperature. The mixture was washed 3×1.5N HCl, 2×0.5N NaOH, and 1× brine. The chloroform was dried on MgSO4, filtered, and concentrated in vacuo to approximately 93 g oil which was Kugelrohr distilled (110°/0.3 mmHg). The N-t-butyl-o-anisamide was obtained as a yellow oil in 95% yield.

[Compound]

Name

carboxylic acid carbonyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

acyl carbonyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=[CH:5][CH:4]=1.O=S(Cl)[Cl:14]>C(Cl)(Cl)Cl.CN(C=O)C>[C:9]([Cl:14])(=[O:11])[C:8]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[CH:6][CH:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.38 mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=CC=C1C(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

4 mol

|

|

Type

|

reactant

|

|

Smiles

|

O=S(Cl)Cl

|

Step Three

[Compound]

|

Name

|

carboxylic acid carbonyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

acyl carbonyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was then refluxed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent and excess reagent were removed via vacuum distillation (86 mmHg)

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=1C(=CC=CC1)OC)(=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |